1-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-chlorobenzenesulfonate
Overview
Description
1-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C20H13ClN2O4S2 and its molecular weight is 444.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.0005269 g/mol and the complexity rating of the compound is 800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Fluorescent pH Sensors
- A study highlighted the synthesis of 4-Piperidine-naphthalimide derivatives, including those with a 2-imino-oxalidin (thiazolidin) side chain, which showed strong fluorescence quenching and a red shift in weakly acidic conditions due to the formation of an intramolecular hydrogen bond. These compounds, with pKa values estimated to be about 6.4-7.5, could serve as novel fluorescent pH sensors for further application in various fields, including biochemical studies and environmental monitoring (Cui, Qian, Liu, & Zhang, 2004).
Anticancer and Antifibrotic Activities
- Another research focused on the synthesis and evaluation of amino(imino)thiazolidinone derivatives for their antifibrotic and anticancer activities. Through an efficient one-pot three-component reaction, 5-ene-2-amino(imino)-4-thiazolidinones were synthesized. Some compounds showed significant reduction in the viability of fibroblasts without possessing anticancer effects, identifying them as candidates for further testing as antifibrotic agents. Notably, certain compounds exhibited high antifibrotic activity levels, comparable to Pirfenidone, without scavenging superoxide radicals, suggesting their potential in treating fibrotic diseases (Kaminskyy et al., 2016).
Antimicrobial Activity
- A study on the synthesis of isochromene and isoquinoline derivatives involving 4-thioureidobenzoic acid and subsequent reactions leading to the formation of 4-(2-imino-5-oxothiazolidin-3-yl)-benzoic acid and its derivatives revealed their antimicrobial properties. These compounds were tested against gram-negative bacteria (E. coli, P. aeruginosa) and gram-positive bacteria (S. aureus, C. diphtheriae), demonstrating their potential as antimicrobial agents (Dabholkar & Tripathi, 2011).
Properties
IUPAC Name |
[1-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]naphthalen-2-yl] 4-chlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4S2/c21-13-6-8-14(9-7-13)29(25,26)27-17-10-5-12-3-1-2-4-15(12)16(17)11-18-19(24)23-20(22)28-18/h1-11H,(H2,22,23,24)/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHMXDAYPYUNLI-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)N=C(S3)N)OS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)N=C(S3)N)OS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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